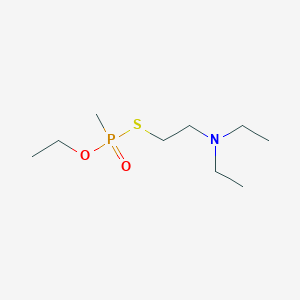
Edemo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Like most agents in the V-series, with the exception of VX, Edemo has not been extensively studied outside of military science . It is theorized that the so-called “second-generation” V-series agents, including this compound, originated from a Cold War-era Russian chemical weapons development program .
Méthodes De Préparation
The preparation of organometallic compounds, such as Edemo, typically involves the reaction of a metal with an organic halide . This method is convenient for preparing organometallic compounds of reasonably active metals like lithium, magnesium, and zinc . The reaction conditions often require inert, slightly polar media, such as diethyl ether or tetrahydrofuran, to ensure solubility and prevent reactions with moisture, oxygen, and carbon dioxide
Analyse Des Réactions Chimiques
Edemo, being an organophosphorus compound, undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include alkylating agents, halides, and metal hydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with alkylating agents can yield alkylated derivatives, while reduction reactions may produce simpler organophosphorus compounds .
Applications De Recherche Scientifique
Due to its classification as a nerve agent, Edemo’s scientific research applications are primarily focused on chemical warfare and defense . Research in this area includes the development of detection methods, antidotes, and protective measures against nerve agents . Additionally, studies on the toxicology and environmental impact of this compound contribute to the broader understanding of chemical warfare agents and their effects .
Mécanisme D'action
Edemo exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system structures . The molecular targets of this compound include cholinergic receptors and acetylcholinesterase, which are critical components of the cholinergic system .
Comparaison Avec Des Composés Similaires
Edemo is similar to other V-series nerve agents, such as VX, VE, VG, and VM . These compounds share a common mechanism of action and similar lethal dose levels . this compound is unique in its specific chemical structure and the conditions under which it was developed . The second-generation V-series agents, including this compound, are known to cause comas in addition to the standard seizures associated with nerve agents .
Propriétés
Numéro CAS |
21770-86-5 |
|---|---|
Formule moléculaire |
C9H22NO2PS |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C9H22NO2PS/c1-5-10(6-2)8-9-14-13(4,11)12-7-3/h5-9H2,1-4H3 |
Clé InChI |
BKWMHKJLXIRTAI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)

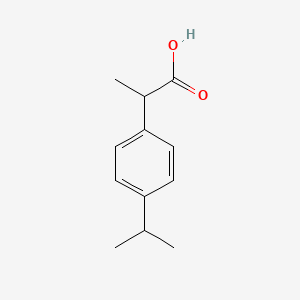
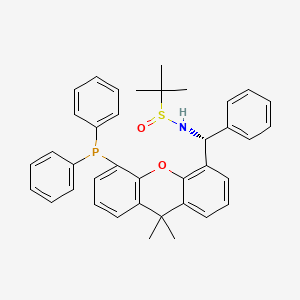
![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
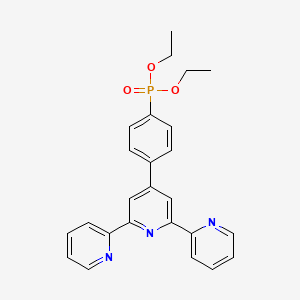
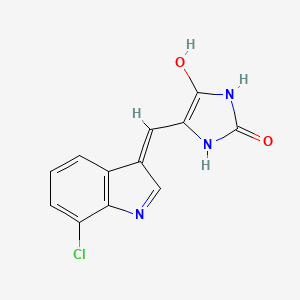
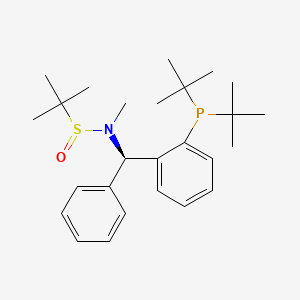
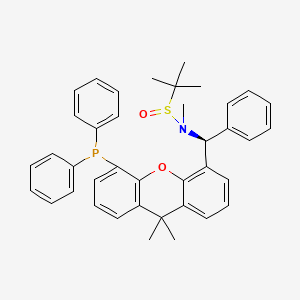
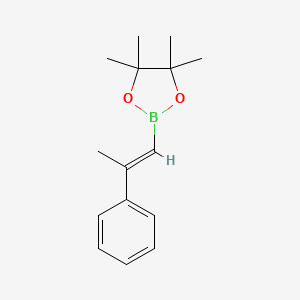
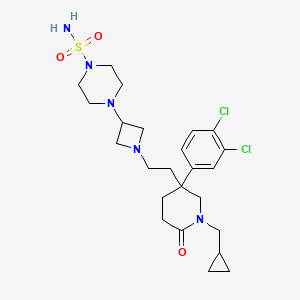
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
